molecular formula C9H6BrNO2 B2651485 3-Bromoindolizine-1-carboxylic acid CAS No. 120221-66-1

3-Bromoindolizine-1-carboxylic acid

Cat. No. B2651485
CAS RN: 120221-66-1
M. Wt: 240.056
InChI Key: ADDJETIFAAQLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromoindolizine-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the indolizine family, which is known for its diverse biological activities. The synthesis of this compound has been extensively studied, and its mechanism of action has been investigated.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

3-Bromoindolizine-1-carboxylic acid serves as a pivotal intermediate in the synthesis of various organic compounds. The compound has been utilized in the development of innovative synthetic methodologies, including copper(II)-catalyzed formation of indolizines followed by dehydrogenative functionalization cascades. This process facilitates the synthesis of 1-bromoindolizines, demonstrating its utility in creating structurally complex and functionalized molecules for further chemical exploration (Wang et al., 2014).

Pharmacological Research

In pharmacology, derivatives of this compound have been synthesized and evaluated for various biological activities. For instance, compounds synthesized from substituted 2-bromopyridines and propargyl amines, aiming to explore anti-inflammatory potentials, have revealed moderate effects in inhibiting inflammatory responses in mouse cell models. This suggests potential applications of this compound derivatives in the development of new anti-inflammatory drugs (Wei et al., 2014).

properties

IUPAC Name

3-bromoindolizine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-8-5-6(9(12)13)7-3-1-2-4-11(7)8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDJETIFAAQLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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